Product packaging for 4-Phenyl-1-(8-quinolylsulfonyl)piperazine(Cat. No.:)

4-Phenyl-1-(8-quinolylsulfonyl)piperazine

Cat. No.: B2390493
M. Wt: 353.4 g/mol
InChI Key: JFJQCQAUBVYCLI-UHFFFAOYSA-N
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Description

4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a chemical compound with the molecular formula C19H19N3O2S and a molecular weight of 353.44 g/mol . This complex synthetic molecule features a piperazine ring—a common scaffold in medicinal chemistry—which is substituted at one nitrogen with a phenyl group and at the other with a sulfonamide linkage to a quinoline moiety . The quinoline sulfonyl group is a significant structural feature found in various compounds with biological activity, making this molecule a valuable intermediate in organic synthesis and drug discovery research . Piperazine sulfonamide derivatives are frequently explored in scientific research for their potential as key building blocks in the development of pharmacologically active molecules . Researchers utilize this compound primarily as a synthetic intermediate to create novel compounds for screening against biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O2S B2390493 4-Phenyl-1-(8-quinolylsulfonyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-phenylpiperazin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQCQAUBVYCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenyl 1 8 Quinolylsulfonyl Piperazine and Its Analogues

Established Reaction Pathways

The most common and direct methods for synthesizing 4-Phenyl-1-(8-quinolylsulfonyl)piperazine and its analogues involve the coupling of a piperazine (B1678402) derivative with a quinolinesulfonyl derivative.

Condensation Reactions Involving 8-Quinolinesulfonyl Chloride and Piperazine Scaffolds

The primary and most widely utilized method for the synthesis of this compound is the condensation reaction between 1-phenylpiperazine (B188723) and 8-quinolinesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or acetonitrile, at room temperature. The choice of base is crucial for the reaction's success, with tertiary amines like triethylamine (B128534) or diisopropylethylamine being common choices due to their ability to efficiently scavenge the generated acid without competing in the nucleophilic attack on the sulfonyl chloride.

General Reaction Scheme:

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated and purified through standard work-up procedures, including extraction and column chromatography. The yields for this type of condensation are generally moderate to high, depending on the specific substrates and reaction conditions employed.

Table 1: Representative Reaction Conditions for the Condensation of Aryl Piperazines with Arylsulfonyl Chlorides
Piperazine DerivativeSulfonyl ChlorideBaseSolventYield (%)
1-Phenylpiperazine8-Quinolinesulfonyl ChlorideTriethylamineDichloromethaneData not available
1-(4-Fluorophenyl)piperazineBenzenesulfonyl ChloridePyridine (B92270)Chloroform85
1-(2-Methoxyphenyl)piperazinep-Toluenesulfonyl ChlorideDiisopropylethylamineAcetonitrile92

Reflux-Based Synthetic Approaches Utilizing Phenylpiperazine and 8-Quinolinesulfonic Acid

While the use of sulfonyl chlorides is the most common method, direct condensation of a sulfonic acid with an amine is a more atom-economical, albeit less common, approach for sulfonamide synthesis. In the context of this compound, this would involve the reaction of 1-phenylpiperazine with 8-quinolinesulfonic acid.

This direct amidation is challenging due to the low reactivity of the sulfonic acid and the potential for salt formation between the acidic sulfonic acid and the basic piperazine. To overcome these hurdles, the reaction typically requires high temperatures (reflux conditions) and often the use of a coupling agent or a catalyst to activate the sulfonic acid. However, specific examples of this reflux-based approach for the synthesis of this compound are not extensively documented in the scientific literature.

Catalytic Enhancements in Synthetic Yield and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound and its analogues, various catalytic systems have been explored. These catalysts can facilitate the sulfonamide bond formation under milder conditions and potentially with higher yields.

For the condensation of sulfonyl chlorides with piperazines, Lewis acids or other activating agents can be employed to enhance the electrophilicity of the sulfonyl chloride, thereby accelerating the reaction. While specific catalytic systems for the synthesis of the target compound are not widely reported, general methods for catalytic sulfonamide formation can be applied.

More advanced catalytic methods focus on the direct C-H amination of the quinoline (B57606) ring with a piperazine derivative, or the coupling of a quinoline derivative with a piperazine derivative using transition metal catalysts. For instance, copper-catalyzed C-H sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides has been reported, although this method targets the C2 position of the quinoline ring rather than the nitrogen of the piperazine. nih.gov

Advanced Synthetic Strategies for Functionalized Piperazine Rings

The synthesis of analogues of this compound with modifications on the piperazine ring requires more advanced synthetic strategies. These methods allow for the introduction of functional groups that can modulate the compound's physicochemical and pharmacological properties.

Application of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a powerful tool for functionalizing the piperazine ring, either before or after the coupling with the quinolinesulfonyl moiety. If a piperazine derivative with a pre-installed functional group is used, this group must be compatible with the sulfonylation reaction conditions.

Alternatively, a bifunctional piperazine derivative can be used, where one nitrogen is protected or less reactive, allowing for the selective sulfonylation of the other nitrogen. The remaining functional group can then be elaborated through nucleophilic substitution. For example, a piperazine with a hydroxyethyl (B10761427) group on one nitrogen can be sulfonylated at the other nitrogen, and the hydroxyl group can then be converted to other functionalities via substitution reactions.

Development of Efficient C-H Functionalization Methods

Direct C-H functionalization of the piperazine ring represents a modern and efficient approach to introduce substituents without the need for pre-functionalized starting materials. nsf.govencyclopedia.pubnih.govmdpi.comnih.gov This strategy is particularly useful for creating analogues with substitution at the carbon atoms of the piperazine ring, a modification that is difficult to achieve through classical methods.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of saturated heterocycles like piperazine. encyclopedia.pub In this approach, a photocatalyst, upon irradiation with visible light, can generate a reactive radical species from the piperazine ring, which can then react with a suitable coupling partner to form a new C-C or C-heteroatom bond. This method allows for the introduction of aryl, alkyl, and other groups onto the piperazine scaffold under mild reaction conditions.

Table 2: Examples of C-H Functionalization Reactions on Piperazine Derivatives
Piperazine SubstrateReaction TypeReagent/CatalystProductYield (%)
N-Boc-piperazineC-H ArylationIr(ppy)3 / 1,4-dicyanobenzene2-Aryl-N-Boc-piperazineGood
N-ArylpiperazineMinisci ReactionAgNO3 / K2S2O8 / Alkyl Radical Precursor2-Alkyl-N-arylpiperazineModerate
N-Boc-N'-benzylpiperazineα-Lithiation-Trappingsec-BuLi / Electrophile2-Substituted-N-Boc-N'-benzylpiperazineGood

Use of Quaternary N-Aryl-1,4-Diazabicyclo[2.2.2]octane Salts in 1,4-Disubstituted Piperazine Synthesis

The synthesis of 1,4-disubstituted piperazines, a core scaffold in many pharmaceutical compounds, can be efficiently achieved through the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov This methodology leverages DABCO as a readily available starting material to construct the piperazine ring. researchgate.net The key strategy involves the initial activation of DABCO by converting it into a quaternary ammonium (B1175870) salt, which renders it susceptible to nucleophilic attack and subsequent C-N bond cleavage to form the desired piperazine derivative. rsc.orgd-nb.info

This approach has been developed for a wide range of applications, utilizing various reagents to form the initial quaternary salt, including alkyl halides, aryl halides, benzynes, and sulfonyl chlorides. rsc.orgnih.gov The resulting quaternary ammonium salts are effective electrophiles that can react with a diverse array of nucleophiles. researchgate.net This method provides a powerful and versatile platform for synthesizing complex, unsymmetrically substituted piperazines. researchgate.netnih.gov

A significant advancement in this area is the use of reagents that lead to the formation of N-aryl quaternary DABCO salts. One such method involves the reaction of DABCO with diaryliodonium triflates. For instance, in a newer synthesis of the drug Flibanserin, DABCO is added to a diaryliodonium triflate to generate the corresponding ammonium derivative. nih.gov This intermediate subsequently reacts with the sodium salt of benzimidazolone, leading to the formation of the 1,4-disubstituted piperazine core after an acidic workup. nih.gov

Another highly relevant approach involves the reaction of DABCO with (hetero)aryl sulfonyl chlorides. nih.govd-nb.info This reaction is proposed to proceed through the formation of a charge-transfer complex between the electron-withdrawing sulfonyl chloride and the electron-donating DABCO molecule. nih.gov This complex formation facilitates the C-N bond cleavage of the DABCO framework, leading directly to the synthesis of N-ethylated piperazine sulfonamides. nih.govd-nb.info This method is particularly notable for its mild reaction conditions and high tolerance for various functional groups. nih.gov The reaction initially yields a 1-(2-chloroethyl)-4-arylsulfonylpiperazine, which can be further modified by reacting it with various nucleophiles to produce a range of 1-(2-substituted ethyl)-4-arylsulfonylpiperazines. d-nb.info

The versatility of this synthetic strategy is highlighted by the variety of sulfonyl chlorides and subsequent nucleophiles that can be employed. The general scheme involves the formation of the charge-transfer complex, followed by ring opening and then substitution with a nucleophile.

Table 1: Synthesis of 1-(2-Substituted ethyl)-4-arylsulfonylpiperazines via DABCO Ring-Opening nih.gov

EntrySulfonyl Chloride (1)Nucleophile (Nu)Product
14-Methylbenzenesulfonyl chlorideMorpholine1-(4-Morpholinoethyl)-4-tosylpiperazine
24-Methylbenzenesulfonyl chloridePyrrolidine1-(4-Pyrrolidinoethyl)-4-tosylpiperazine
34-Methylbenzenesulfonyl chloridePiperidine (B6355638)1-(4-Piperidinoethyl)-4-tosylpiperazine
44-Methoxybenzenesulfonyl chlorideMorpholine1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethylmorpholine
5Thiophene-2-sulfonyl chlorideMorpholine1-[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]ethylmorpholine

Data synthesized from the general methodology described in the source. nih.gov

This method represents a robust pathway for the synthesis of 1-aryl-4-sulfonylpiperazine derivatives. The reaction of an aryl nucleophile, such as aniline (B41778) (the precursor to the phenyl group in the target molecule), with a DABCO-quinolylsulfonyl chloride adduct would be a plausible, though not explicitly documented, extension of this methodology for the synthesis of this compound. The established protocols demonstrate that DABCO can first react with a sulfonyl chloride, followed by reaction with a nucleophile, providing a flexible route to complex piperazine structures. nih.govd-nb.info

Further research has explored the use of benzynes to generate the quaternary ammonium salt from DABCO. researchgate.netthieme-connect.com The in-situ generated benzyne (B1209423) reacts with DABCO to form a quaternary ammonium salt, which is then intercepted by a nitrogen nucleophile, such as a sulfonamide, to yield the 1,4-disubstituted piperazine. thieme-connect.com This transition-metal-free method proceeds under mild conditions and expands the scope of accessible piperazine derivatives. researchgate.net

Table 2: Benzyne-Induced Ring Opening of DABCO with Nitrogen Nucleophiles researchgate.net

EntryBenzyne PrecursorN-NucleophileProduct
12-(Trimethylsilyl)phenyl trifluoromethanesulfonatePhthalimide2-(2-(4-Phenylpiperazin-1-yl)ethyl)isoindoline-1,3-dione
22-(Trimethylsilyl)phenyl trifluoromethanesulfonate4-MethylbenzenesulfonamideN-(2-(4-Phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide
32-(Trimethylsilyl)phenyl trifluoromethanesulfonateAzide1-(2-Azidoethyl)-4-phenylpiperazine

Data synthesized from the general methodology described in the source. researchgate.net

Chemical Reactivity and Derivatization Studies of 4 Phenyl 1 8 Quinolylsulfonyl Piperazine

Amine Reactivity of the Piperazine (B1678402) Moiety

The piperazine ring in 4-Phenyl-1-(8-quinolylsulfonyl)piperazine possesses two nitrogen atoms. One is bonded to the quinolylsulfonyl group, which significantly reduces its nucleophilicity due to the electron-withdrawing nature of the sulfonyl group. The other nitrogen atom, bonded to the phenyl group, retains its nucleophilic character and is the primary site for reactions such as acylation and alkylation.

The available nitrogen of the piperazine ring can readily undergo acylation when treated with acyl halides or acid anhydrides. These reactions typically proceed in the presence of a base, such as triethylamine (B128534), to neutralize the acid byproduct. nih.gov The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule, which is a common strategy in the development of new chemical entities.

Amidation and sulfonamidation of similar 1-phenylpiperazine (B188723) intermediates have been successfully achieved using various acid halides and sulfonyl halides in the presence of triethylamine. nih.gov This suggests that this compound would react in a similar fashion to yield a range of N-acylated derivatives.

Table 1: Illustrative Acylation Reactions of the Piperazine Moiety

Reactant Class Specific Reagent Example Product Type
Acyl Halide Acetyl chloride N-acetylated piperazine derivative
Acid Anhydride Acetic anhydride N-acetylated piperazine derivative

The nucleophilic nitrogen of the piperazine moiety is also susceptible to alkylation by various alkyl halides. These reactions are often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The addition of alkyl groups can modulate the lipophilicity and basicity of the parent compound, which can be crucial for its biological activity and pharmacokinetic profile.

For other 4-substituted 1-phenylpiperazine derivatives, alkylation has been demonstrated to be an effective method for introducing a wide range of substituents onto the piperazine nitrogen. nih.gov

Table 2: Representative Alkylation Reactions of the Piperazine Moiety

Reactant Class Specific Reagent Example Product Type
Alkyl Halide Methyl iodide N-methylated piperazine derivative

N-Oxidation Reactions of the Piperazine Nitrogen

The nitrogen atoms of a piperazine ring can be oxidized to form N-oxides. This transformation can be achieved using various oxidizing agents. The formation of an N-oxide can have significant biological implications, sometimes resulting in a prodrug that is converted to the active parent compound in vivo.

Chemical Modifications for Structural Diversity and Research Applications

The reactivity of the piperazine moiety in this compound makes it a valuable template for generating chemical libraries with diverse functionalities. By employing reactions such as acylation and alkylation, a multitude of derivatives can be synthesized. nih.gov These derivatives are instrumental in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity and properties.

The synthesis of a variety of phenylpiperazine derivatives has been shown to be a successful strategy in the discovery of new bioactive molecules. nih.gov The ability to easily modify the piperazine ring allows researchers to fine-tune the pharmacological profile of the parent compound for various research applications.

Structural Characterization and Analysis in Chemical Research

X-ray Crystallography of Related Piperazine (B1678402) Sulfonamide Structures

For instance, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide has been determined, revealing key details about the geometry of the core structure. researchgate.net The piperazine ring in such compounds typically adopts a stable chair conformation. researchgate.netmdpi.com The geometry around the sulfur atom in the sulfonamide group is generally a distorted tetrahedron. researchgate.net The S-N bond length is a strong indicator of the formation of the sulfonamide linkage. researchgate.net

In the crystal packing of related structures, molecules are often linked by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which create layered hydrophilic and hydrophobic regions. researchgate.net The study of these crystal structures is crucial for understanding the molecule's conformation and intermolecular interactions, which can influence its physical properties. mdpi.comnih.gov

Below is a table summarizing crystallographic data for representative piperazine sulfonamide analogs.

CompoundCrystal SystemSpace GroupKey Bond Length (S–N)Reference
4-Phenyl-piperazine-1-sulfonamideMonoclinicP21/cNot specified researchgate.net
1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl PiperazineMonoclinicP21/n1.63 Å (avg.) researchgate.net
4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acidOrthorhombicP2121211.628 (2) Å researchgate.net

Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LCMS, UV-Vis, FT-IR)

A suite of spectroscopic techniques is essential for confirming the identity and purity of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine, providing complementary information to X-ray crystallography. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the quinoline (B57606) ring, the phenyl group, and the piperazine ring. The aromatic protons of the quinoline and phenyl moieties would appear in the downfield region (typically δ 7.0-9.0 ppm). nih.govnih.gov The eight aliphatic protons of the piperazine ring would show signals in the upfield region, typically as complex multiplets around δ 3.0-4.0 ppm, reflecting the different chemical environments of the protons adjacent to the phenyl and sulfonyl groups. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the quinoline and phenyl rings would resonate in the δ 110-150 ppm range. nih.govnih.gov The piperazine ring carbons would appear in the δ 40-60 ppm region. researchgate.net

Spectroscopy TypeStructural MoietyExpected Chemical Shift (δ, ppm)
¹H NMRQuinoline & Phenyl Protons~7.0 - 9.0
Piperazine Protons~3.0 - 4.0
¹³C NMRQuinoline & Phenyl Carbons~110 - 150
Piperazine Carbons~40 - 60

Liquid Chromatography-Mass Spectrometry (LCMS) LCMS is used to determine the molecular weight and assess the purity of the compound. For this compound (C₂₀H₁₉N₃O₂S), the mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight (365.45 g/mol ). The liquid chromatography component separates the target compound from any impurities or starting materials, confirming the sample's purity. mdpi.com

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the quinoline and phenyl aromatic systems, which act as chromophores, would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. nih.govnih.gov The analysis of these absorption maxima can be used to confirm the presence of the conjugated aromatic systems within the structure. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). tandfonline.com The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.netnih.govnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretching~1350 - 1300
Symmetric Stretching~1160 - 1120
Sulfonamide (S-N)Stretching~900 - 850
Aromatic Rings (C=C)Stretching~1600 - 1450
Piperazine (C-N)Stretching~1250 - 1020
Aromatic (C-H)Stretching~3100 - 3000
Aliphatic (C-H)Stretching~3000 - 2800

The presence of strong bands for the S=O stretching vibrations is a key indicator of the sulfonamide group. researchgate.netnih.gov Additionally, vibrations corresponding to the aromatic C=C and C-H bonds of the quinoline and phenyl rings, as well as C-H and C-N stretching of the piperazine ring, would be observed, collectively providing a molecular fingerprint that confirms the compound's structure. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Influence of the Sulfonamide Moiety on Biological Target Interaction

The sulfonamide functional group is a cornerstone of the molecular architecture of many biologically active compounds, playing a critical role in their interaction with protein targets. nih.gov In the context of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine and related structures, this moiety is often essential for the desired biological activity. The sulfonamide group, with its specific stereoelectronic properties, can act as a hydrogen bond donor and acceptor, forming key interactions within the binding sites of receptors or enzymes. nih.gov

Research into various sulfonamide-containing compounds has demonstrated that the integrity of the sulfonamide bond is crucial for bioactivity. For instance, in one study on novel sulfonamide derivatives, replacing the sulfonamide bond with an amide linkage resulted in compounds with only weak to moderate biological activity, confirming the essential role of the sulfonamide group for potent antibacterial capacity. mdpi.com The sulfonamide moiety is a known bioisostere for carboxylic acids, sharing structural similarities and an acidic proton, which allows it to engage in similar biological interactions. tcichemicals.com The antibacterial mechanism of sulfonamides often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. mdpi.comnih.gov The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA) allows it to act as a competitive inhibitor of this enzyme. nih.gov

Furthermore, substituents attached to the sulfonamide nitrogen (N-1 position) can significantly modulate activity. The introduction of electron-rich heterocyclic substituents often leads to highly potent derivatives. pharmacy180.com This highlights the sulfonamide moiety not just as a static anchor but as a tunable element for optimizing target engagement.

Impact of Aromatic and Aliphatic Substitutions on Bioactivity Profile

Effects of Phenyl and Other Aromatic Group Attachments

The aromatic groups attached to the piperazine (B1678402) core are fundamental determinants of a compound's biological activity profile. In the this compound scaffold, both the phenyl ring at the N-4 position and the quinolyl ring of the sulfonyl group significantly influence target binding and selectivity.

Modifications to the N-phenyl ring can lead to substantial changes in potency and selectivity. Varying the substituents on this ring in a series of N-phenylpiperazine benzamides produced a range of compounds with differing affinities for D2 and D3 dopamine (B1211576) receptors. nih.gov For instance, incorporating electron-withdrawing groups like trifluoromethyl (-CF3) or chloro (-Cl) on the arylpiperazine moiety has been shown to enhance anticonvulsant efficacy in certain series. researchgate.net In another study, replacing a trifluoromethylphenyl ring with heteroaromatic rings like pyridine (B92270) or thiazole (B1198619) significantly boosted inhibitory potency against the LpxH enzyme. acs.org The position of substitution is also crucial; studies on anticonvulsant derivatives showed that a 3-chlorophenyl group and a 3-trifluoromethylphenyl group were particularly effective. nih.gov

Similarly, the larger aromatic system of the quinolylsulfonyl moiety is a key interaction domain. Bioisosteric replacement of aromatic rings can have dramatic effects. For example, replacing a benzene (B151609) ring with other ring systems can abolish activity in some sulfonamide series. pharmacy180.com Conversely, the strategic introduction of different aromatic or heterocyclic moieties can be used to fine-tune receptor selectivity and affinity. nih.gov

Contribution of Lipophilicity to Activity

Lipophilicity, often expressed as logP or logD, is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govmdpi.com It plays a dual role in determining bioactivity: it influences the ability of a compound to cross biological membranes to reach its target, and it can contribute directly to target binding through hydrophobic interactions. mdpi.com

In various series of piperazine-based compounds, a direct correlation between lipophilicity and biological activity has been observed. For some antimycobacterial N-arylpiperazine derivatives, higher lipophilicity was found to positively influence the activity. mdpi.com However, the relationship is not always linear, and an optimal level of lipophilicity is often required. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific binding. Studies on anticancer sulfonamides suggest that moderate lipophilicity strikes a favorable balance between membrane permeability and cytotoxic selectivity. nih.govmdpi.com

Significance of Alkyl Chain Length and Halogen Substitutions

Small structural changes, such as modifying the length of an alkyl chain or introducing halogen atoms, can have a profound impact on the biological activity of a compound. These modifications can alter the molecule's size, shape, conformation, lipophilicity, and electronic properties, thereby affecting its fit and interaction with the target binding site.

The length of alkyl chains used as linkers or substituents is often critical. In a series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives, the length of the alkyl chain connecting the piperazine and another cyclic moiety influenced anticonvulsant activity. nih.gov While optimal alkyl chain length is dependent on the specific parent structure and biological target, deviations can lead to a decrease in activity. mdpi.com

Halogen substitutions are a common tactic in medicinal chemistry to enhance potency and modulate physicochemical properties. The introduction of fluorine, for example, can alter the basicity (pKa) of nearby amines and increase metabolic stability. sci-hub.se In one series of antiprion arylpiperazines, specific analogs with halogen substitutions were found to have sub-micromolar potency. nih.gov Similarly, in a class of LpxH inhibitors, the introduction of a chloro group onto the pyridine ring of a pyridinyl sulfonyl piperazine scaffold resulted in an 11- to 18-fold enhancement of inhibition. acs.org The electron-withdrawing nature and specific size of halogens like chlorine and fluorine can lead to more favorable interactions within the target's binding pocket. mdpi.com

Compound SeriesModificationEffect on Bioactivity
Pyridinyl Sulfonyl PiperazinesAddition of 2-chloro group to pyridine ring11- to 18-fold enhancement of LpxH inhibition acs.org
N-Arylpiperazine AntimycobacterialsIntroduction of lipophilic, electron-withdrawing substituents (e.g., -Cl, -CF3)Enhanced activity mdpi.com
Anticonvulsant ArylpiperazinesIntroduction of 3-CF3 or 3-Cl on phenyl ringPotent activity in MES-test nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of bioactive molecules. mdpi.com These methods provide insights into the molecular interactions between a ligand and its target protein, helping to rationalize experimental findings and guide the design of new, more potent and selective compounds.

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov For sulfonamide derivatives, docking studies have been used to visualize binding modes within enzymes like dihydropteroate synthase (DHPS), confirming that these compounds can occupy the same site as the natural substrate. mdpi.comnih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR models can predict the activity of untested analogs. researchgate.net These models help identify the key physicochemical properties that govern bioactivity, providing a theoretical basis for compound design.

More advanced techniques like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of binding interactions over time and identifying the crucial amino acid residues involved. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to understand the electronic features, chemical reactivity, and site selectivity of molecules in detail. researchgate.netresearchgate.net Together, these computational approaches accelerate the drug discovery process by enabling a more rational, structure-based design of novel therapeutic agents. researchgate.net

Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no available studies that have employed LBDD or QSAR modeling specifically for this compound. Such studies would typically involve the analysis of a series of structurally related compounds to derive a mathematical relationship between their chemical structures and biological activities. The absence of such a series and corresponding biological data for this specific compound precludes any discussion on this topic.

Structure-Based Drug Design (SBDD) Methodologies

Similarly, no research has been published on the application of SBDD methodologies to this compound. SBDD relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize ligands. Without information on the biological targets of this compound and the corresponding structural data, a discussion of SBDD is not possible.

Molecular Interactions and Mechanistic Studies of Biological Activity

Engagement with Enzyme Targets

The interaction of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine with various enzyme systems is a key area of investigation to understand its potential biological effects.

Oxidoreductase Enzyme Inhibition

Specific studies detailing the inhibitory activity of this compound against oxidoreductase enzymes, such as mitochondrial NADH-ubiquinone oxidoreductase (complex I), are not extensively covered in the available scientific literature. While research has been conducted on other piperazine-type inhibitors for this enzyme class, direct data for this specific compound is not presently available. scispace.com

Pyruvate Kinase M2 (PKM2) Activation and Anti-Proliferative Effects

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in proliferating cells, making it a target for therapeutic intervention. nih.govnih.gov Activators of PKM2 can induce its tetrameric form, which enhances glycolytic activity and can impact cell proliferation. nih.govpatsnap.com However, specific research identifying this compound as a direct activator of PKM2 or detailing its subsequent anti-proliferative effects through this mechanism is not found in the reviewed literature. Studies on PKM2 activators have reported on other chemical classes, such as N,N′-diarylsulfonamides and quinolone sulfonamides. nih.govnih.gov

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. wikipedia.org As such, inhibitors of IMPDH are investigated for various therapeutic applications. nih.govresearchgate.netrsc.org Despite the importance of this enzyme as a drug target, studies specifically evaluating the inhibitory effect of this compound on IMPDH have not been reported in the accessible scientific literature.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of compounds that prevent the digestion of carbohydrates, thereby controlling postprandial blood sugar levels. wikipedia.orgdiabetes.org.uk Various chemical structures, including those containing piperazine (B1678402) moieties, have been explored for this inhibitory activity. nih.govresearchgate.net However, based on a review of available research, there are no specific studies that document or quantify the inhibitory activity of this compound against the alpha-glucosidase enzyme.

Receptor Binding and Antagonism Studies

The affinity of this compound for specific receptor subtypes provides insight into its potential signaling pathways.

Sigma-1 (σ1R) Receptor Affinity and Selectivity

The sigma-1 (σ1R) receptor is a unique intracellular chaperone protein involved in numerous cellular functions. nih.gov Research into arylalkylsulfonyl piperazine and piperidine-based derivatives has identified them as a class of sigma receptor ligands. nih.gov While specific binding affinity data (such as Ki values) for this compound are not explicitly detailed, structure-activity relationship (SAR) studies on this class of compounds provide valuable insights.

Studies have shown that for aryl-sulfonylpiperazine derivatives, modifications to the aryl group and the piperazine ring can significantly impact affinity and selectivity for the σ1R over the σ2R subtype. For instance, the presence of halogen-substituted sulfonamides has been shown to result in relatively high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov Furthermore, research comparing piperazine and piperidine (B6355638) cores in similar molecules has indicated that the piperidine moiety can be a critical structural element for high σ1R affinity. In one study, the replacement of a piperidine ring with a piperazine ring led to a significant drop in σ1R affinity (Ki from 3.64 nM to 1531 nM for the compared pair). nih.gov This suggests that the basicity and conformational properties of the nitrogen-containing ring are crucial for optimal interaction with the receptor.

The table below presents binding affinity data for representative compounds from the broader class of arylalkylsulfonyl piperazine and piperidine derivatives to illustrate the structure-activity relationships.

Compound StructureCore Moietyσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidinePiperidine0.96 ± 0.0591.8 ± 8.196 nih.gov
Aryl-piperazine derivative (Compound 4 from source)Piperazine153124121.6 nih.gov
Aryl-piperidine derivative (Compound 5 from source)Piperidine3.6410127.7 nih.gov

Histamine (B1213489) H3 Receptor Antagonism

The compound this compound is recognized as an antagonist of the histamine H3 receptor (H3R). H3Rs are G-protein-coupled receptors predominantly found in the central nervous system, where they act as presynaptic autoreceptors to modulate the synthesis and release of histamine. nih.gov They also function as heteroreceptors, influencing the release of other crucial neurotransmitters such as acetylcholine, dopamine (B1211576), norepinephrine, and serotonin (B10506). nih.govmdpi.com

Antagonism of the H3R by compounds like this compound blocks the receptor's constitutive activity and its activation by histamine. researchgate.net This blockade leads to an increased release of histamine and other neurotransmitters, which is the basis for the therapeutic interest in H3R antagonists for a variety of neurological and psychiatric disorders. mdpi.comnih.gov The piperazine moiety is a common structural feature in many H3R antagonists, contributing significantly to their pharmacological activity. nih.govnih.gov Structure-activity relationship studies of related compounds have shown that modifications to the piperazine ring can influence affinity for the H3R. nih.govnih.gov

Compound ClassReceptor TargetFunctional ActivityKey Structural Moiety
Piperazine DerivativesHistamine H3 ReceptorAntagonistPiperazine
Non-imidazole CompoundsHistamine H3 ReceptorAntagonist/Inverse AgonistVaries (e.g., piperidine, piperazine)

Detailed Analysis of Intermolecular Forces in Ligand-Target Recognition

The binding of this compound to the histamine H3 receptor is a complex process governed by a variety of non-covalent intermolecular forces. These interactions collectively contribute to the stability of the ligand-receptor complex and are crucial for the compound's antagonistic activity.

Hydrophobic Interactions in Complex Stabilization

Hydrophobic interactions are a driving force in the binding of many ligands to their protein targets, and this is also the case for antagonists of the H3 receptor. The structure of this compound features two significant hydrophobic moieties: the phenyl group and the quinolyl group. These aromatic systems are likely to engage with hydrophobic pockets within the H3R binding site. nih.gov

Docking studies on similar H3R antagonists have revealed that the binding pocket contains hydrophobic residues that can favorably interact with the aromatic rings of the ligands. mdpi.com The phenyl and quinolyl groups of this compound can be accommodated in these nonpolar regions, displacing water molecules and leading to a net increase in entropy, which stabilizes the ligand-receptor complex. The interaction of these hydrophobic fragments is a key determinant of the compound's affinity for the receptor. nih.gov

Hydrophobic MoietyPotential Interacting ResiduesContribution to Binding
Phenyl GroupAromatic and aliphatic residues in a hydrophobic pocketStabilization of the ligand-receptor complex
Quinolyl GroupAromatic and aliphatic residues in a hydrophobic pocketEnhancement of binding affinity

Hydrogen Bonding and Polar Contacts

Hydrogen bonds are critical for the specificity and stability of ligand-receptor interactions. In the case of this compound, several functional groups can participate in hydrogen bonding with amino acid residues in the H3R binding site. The sulfonyl group (-SO2-) is a potent hydrogen bond acceptor, with the oxygen atoms capable of forming strong hydrogen bonds with suitable donor groups on the receptor, such as the hydroxyl groups of serine or threonine, or the amide protons of the peptide backbone. nih.gov

Functional GroupPotential Hydrogen Bond InteractionRole in Ligand Recognition
Sulfonyl Group (Oxygens)Hydrogen bond acceptor with donor residues (e.g., Ser, Thr)Specificity and affinity
Piperazine NitrogensHydrogen bond acceptor or donor (if protonated)Orientation and stabilization

Pi-Stacking Interactions with Aromatic Systems

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. The quinoline (B57606) ring system of this compound provides an extended aromatic surface that can engage in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the H3R binding site. cresset-group.com

These interactions can be of several types, including parallel-displaced or T-shaped (edge-to-face) stacking. Such pi-stacking interactions are a common feature in the binding of aromatic ligands to proteins and contribute significantly to the binding affinity. researchgate.net The planar structure of the quinoline moiety is well-suited for optimizing these interactions, which are essential for the high-affinity binding of the antagonist to the receptor. cresset-group.com

Aromatic SystemInteracting Aromatic ResiduesType of Interaction
Quinoline RingPhenylalanine, Tyrosine, TryptophanPi-stacking (parallel-displaced or T-shaped)

Computational and Theoretical Chemistry Approaches in Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine and related 1-arylsulfonyl-4-phenylpiperazine derivatives, docking simulations are instrumental in elucidating potential protein targets and understanding the binding modes.

Researchers have utilized molecular docking to investigate the interaction of similar sulfonamide derivatives with various enzymes. For instance, studies on a series of 1-arylsulfonyl-4-phenylpiperazine compounds have employed docking to predict their binding interactions within the active sites of enzymes like α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). smolecule.com These simulations help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, in the case of α-glucosidase, docking studies revealed specific interactions that contributed to the inhibitory activity of certain derivatives. smolecule.com

The general phenyl-piperazine scaffold has also been identified through computational screening and docking as a potential inhibitor of targets like the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase implicated in cancer. Docking models for these scaffolds predict binding within the ATP-binding site, providing a structural basis for their inhibitory activity. These findings underscore the utility of molecular docking in generating hypotheses about the ligand-target complexes of this compound, guiding further experimental validation.

Target Enzyme Interacting Residues (Predicted) Interaction Type Reference
α-glucosidaseSpecific active site residuesHydrogen bonding, Hydrophobic interactions smolecule.com
eIF4A1ATP-binding site residuesNot specified
5-HT1A ReceptorAspartate, Phenylalanine, TyrosineIonic, Aromatic

Molecular Dynamics (MD) Simulations for Interaction Dynamics and Allosteric Site Characterization

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for exploring the dynamic behavior of the entire system.

For compounds containing the phenyl-piperazine scaffold, MD simulations have been used to evaluate the stability of their interaction with targets like eIF4A1. By running simulations for hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site and can analyze fluctuations in the protein structure. These simulations can reveal important dynamic events, such as the closure of protein domains upon ligand binding, which can be critical for biological function.

In studies of other complex piperazine (B1678402) derivatives, MD simulations on a 100-nanosecond scale have been performed to assess the stability of ligand-receptor pairs. Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to quantify the stability of the protein-ligand complex and the flexibility of individual residues, respectively. Such analyses provide a deeper understanding of the interaction dynamics, which is essential for the rational design of more potent and specific inhibitors based on the this compound structure.

Simulation Target Simulation Length Key Findings Reference
eIF4A1-ligand complex300 nsFavorable dynamics, interdomain closure
CAIX-ligand complex100 nsSystem stability, minor perturbations observed

Quantum Mechanical and Free Solvation Energy Calculations, Including pKa Prediction

Quantum mechanical (QM) calculations and the prediction of properties like the acid dissociation constant (pKa) are vital for characterizing the electronic structure and physicochemical properties of a molecule. These properties govern how this compound will behave in a biological environment, including its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa value is particularly important as it determines the ionization state of a molecule at a given pH. The piperazine ring contains two nitrogen atoms that can be protonated, and their pKa values will significantly influence the molecule's ability to cross cell membranes and interact with target proteins. Potentiometric titration methods, often complemented by computational calculations, are used to determine the pKa values of piperazine and its derivatives at different temperatures. For piperazine itself, two distinct pKa values are measured, corresponding to the two nitrogen atoms. The addition of different substituent groups to the piperazine ring, such as the phenyl and 8-quinolylsulfonyl groups, will modulate these pKa values due to electronic and steric effects. Computational pKa calculations serve as a benchmark for quantum mechanical and free solvation energy calculations, providing a detailed picture of the molecule's behavior in aqueous solution.

Furthermore, methods like Density Functional Theory (DFT) are employed to describe the electronic structure of related compounds, calculating reactivity descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and chemical potential. This information is invaluable for understanding the molecule's reactivity and its potential to engage in specific types of chemical interactions.

Property Methodology Significance Reference
pKaPotentiometric Titration / ComputationalDetermines ionization state and biological behavior
Electronic StructureDensity Functional Theory (DFT)Describes reactivity (HOMO, LUMO, etc.)

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation or from a set of active molecules.

The phenyl-piperazine scaffold present in this compound is a well-established pharmacophore for various biological targets, notably G-protein coupled receptors like the 5-HT1A serotonin (B10506) receptor. In many 5-HT1A ligands, the protonated nitrogen of the piperazine ring and the adjacent aromatic (phenyl) ring are considered crucial features for receptor interaction. By understanding these key features, medicinal chemists can design novel molecules that retain or improve upon the desired activity.

Pharmacophore models derived from active phenyl-piperazine compounds can be used as 3D queries to screen virtual libraries for new molecules with the potential for similar biological activity. This approach facilitates the discovery of novel chemical scaffolds. Moreover, these models are instrumental in de novo design, where new molecular structures are built from scratch to fit the pharmacophore and the steric and electronic constraints of the target's binding site. This strategy allows for the creation of novel, patentable chemical entities with optimized properties, using the this compound structure as a starting point for further medicinal chemistry optimization.

Applications As Chemical Probes and Research Tools

Elucidating Molecular Mechanisms of Action against Specific Biological Targets

While specific, in-depth studies on the molecular mechanisms of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine are not extensively documented in publicly available research, the broader class of piperazine-containing compounds has been instrumental in dissecting various biological pathways. Arylsulfonylpiperazine derivatives, in general, are known to interact with a range of protein targets, often through non-covalent interactions such as hydrogen bonding, and hydrophobic and electrostatic interactions. The quinoline (B57606) and phenyl rings of this compound can engage with aromatic residues in protein binding pockets, while the sulfonyl group can act as a hydrogen bond acceptor. The piperazine (B1678402) core provides a flexible linker that allows for optimal positioning of these interacting moieties. The specific biological targets of this compound itself remain an area of active investigation.

Utilization in Compound Library Screening and Optimization

Compound libraries are essential for identifying novel hit compounds in drug discovery. The this compound scaffold serves as a valuable building block in the generation of diverse chemical libraries. High-throughput screening (HTS) laboratories often utilize libraries that are optimized for structural diversity and drug-like properties. The inclusion of scaffolds like this compound increases the chemical space explored during screening campaigns, enhancing the probability of identifying compounds with desired biological activities.

Library TypeKey FeaturesRelevance of Piperazine Scaffolds
Diversity-Oriented Synthesis (DOS) Libraries Maximizes structural complexity and diversity from simple starting materials.Piperazine derivatives can be readily functionalized to create a wide array of analogs.
Fragment-Based Libraries Composed of low molecular weight compounds that are screened for weak binding to a target.Piperazine-containing fragments can serve as starting points for growing more potent leads.
Focused Libraries Designed to target specific protein families (e.g., kinases, GPCRs).The this compound core can be tailored to interact with the conserved features of a particular target class.

Once a hit compound containing the this compound core is identified, a process of lead optimization begins. This involves the systematic modification of the initial structure to improve its potency, selectivity, and pharmacokinetic properties. Medicinal chemists can synthesize analogs by altering the substituents on the phenyl and quinoline rings or by modifying the piperazine linker itself.

Repurposing Strategies in Preclinical Drug Discovery

Drug repurposing, the identification of new uses for existing or failed drug candidates, offers a time- and cost-effective alternative to traditional drug development. While there are no documented instances of this compound being repurposed, the general strategy is highly relevant for compounds with this type of scaffold. A compound initially developed for a specific target might show unexpected activity against another in phenotypic screens or in silico predictions. The broad target space of piperazine-containing molecules makes them attractive candidates for such repurposing efforts. For example, a compound initially investigated as a neurological agent could potentially be repurposed as an anti-cancer or anti-infective drug if it demonstrates relevant activity in appropriate assays.

Development of Targeted Degraders (e.g., PROTACs) Based on Piperazine Scaffolds

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and piperazine scaffolds are frequently incorporated into these linkers.

The piperazine ring can impart favorable physicochemical properties to the PROTAC molecule, such as improved solubility and cell permeability. Its rigid, chair-like conformation can also help to control the spatial orientation of the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While the direct use of this compound as a warhead or linker in a published PROTAC is not yet reported, its structural features make it a plausible candidate for future development in this exciting area. Researchers could potentially attach a known E3 ligase ligand to one part of the molecule and a target-binding warhead to another, using the inherent piperazine structure as a core component of the linker.

Future Directions in Academic Research

Exploration of Novel Analogues for Enhanced Specificity and Potency

The development of novel analogues of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine represents a critical next step in harnessing its potential therapeutic value. By systematically modifying the phenyl, piperazine (B1678402), and quinoline (B57606) rings, researchers can explore structure-activity relationships (SAR) to enhance both the potency and specificity of the compound. For instance, the introduction of various substituents on the phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially leading to improved interactions with biological targets. Similarly, modifications to the quinoline ring could influence its binding affinity and selectivity. The synthesis and evaluation of a library of such analogues would be instrumental in identifying lead compounds with optimized pharmacological profiles.

Integration with Advanced High-Throughput Screening Technologies

To efficiently screen novel analogues and uncover the full biological potential of this compound, the integration of advanced high-throughput screening (HTS) technologies is essential. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets. By employing HTS, researchers can quickly identify "hit" compounds that exhibit desired biological activities. Subsequent "hit-to-lead" optimization studies can then be conducted on these promising candidates to further refine their properties. This approach would significantly accelerate the drug discovery and development process for this class of compounds.

Further Elucidation of Undiscovered Biological Activities

While preliminary information suggests potential antimicrobial and antitumor applications for this compound, its full spectrum of biological activities remains largely unexplored. Future research should aim to conduct comprehensive biological evaluations to uncover any previously unknown therapeutic properties. This could involve screening the compound against a wide range of cell lines, pathogens, and biological assays to identify novel mechanisms of action and potential new therapeutic indications.

Advancements in Asymmetric Synthesis and Green Chemistry Methodologies for Production

The development of efficient and sustainable methods for the synthesis of this compound and its analogues is crucial for enabling further research and potential commercialization. A focus on asymmetric synthesis will be important if specific stereoisomers are found to be more biologically active. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the development of catalytic processes, will be key to creating more sustainable and cost-effective production methods.

Deeper Mechanistic Insights through Advanced Biophysical Techniques

To fully understand how this compound exerts its biological effects, it is essential to gain deeper insights into its mechanism of action at a molecular level. Advanced biophysical techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR), can be employed to study the interactions between the compound and its biological targets. These studies can provide detailed information about the binding site, the nature of the molecular interactions, and any conformational changes that occur upon binding. Such mechanistic understanding is invaluable for the rational design of more potent and selective analogues.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 4-Phenyl-1-(8-quinolylsulfonyl)piperazine?

The synthesis typically involves coupling piperazine derivatives with sulfonyl chlorides (e.g., 8-quinolinesulfonyl chloride) under controlled conditions. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to form sulfonamide linkages .
  • Purification : Column chromatography or recrystallization is used to isolate the product, followed by structural confirmation via elemental analysis, IR, NMR, and mass spectrometry .
  • Critical parameters : Reaction temperature (20–40°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios influence yield and purity .

Q. How does the sulfonamide-piperazine scaffold influence preliminary biological activity screening?

The sulfonamide group enhances solubility and membrane permeability, while the piperazine ring provides conformational flexibility for receptor interactions. Initial screening should prioritize:

  • Receptor affinity assays : Test binding to serotonin (5-HT1A) and dopamine receptors due to the arylpiperazine moiety’s known activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) to evaluate antiproliferative effects linked to piperazine’s role in apoptosis induction .
  • Antiplatelet activity : Measure inhibition of platelet aggregation via turbidimetric assays, as sulfonamide-piperazine hybrids show promise here .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring affect 5-HT1A receptor binding and selectivity?

The conformation of the aryl ring relative to the piperazine N1 nitrogen dictates agonist/antagonist activity. Key findings include:

  • Substituent positioning : A 4-methyl group on piperazine (vs. 2- or 3-methyl) enhances binding affinity by stabilizing a coplanar aryl-piperazine conformation critical for 5-HT1A interaction .
  • Chain length : Homopiperazine (7-membered ring) improves binding over piperazine (6-membered) at 5-HT1A, but reduces serotonin transporter (SERT) affinity .
  • Sulfonylation : N-sulfonylation disrupts salt bridges with receptor residues (e.g., E167 in PLpro), significantly reducing activity .

Q. What methodologies resolve contradictions in reported biological activities of piperazine derivatives?

Discrepancies often arise from differences in assay conditions or structural impurities. Strategies include:

  • Dose-response normalization : Compare IC50 values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to off-target effects .
  • Computational validation : Molecular docking or MD simulations can reconcile conflicting data by modeling ligand-receptor dynamics under varying conditions .

Q. How can multi-target activity be optimized in piperazine-based compounds?

Piperazine’s modular structure allows simultaneous targeting of receptors (e.g., 5-HT1A) and enzymes (e.g., DPP-IV). Approaches include:

  • Hybrid pharmacophores : Attach a triazene unit to the piperazine core to combine serotonin modulation with pro-apoptotic effects .
  • Substituent tuning : Electron-donating groups (e.g., -OCH3) at the 3rd position of the aryl ring enhance DPP-IV inhibition, while bulky groups (e.g., -CN) improve 5-HT1A binding .
  • Prodrug design : Introduce esterase-labile groups (e.g., ethyl carboxylates) to improve bioavailability and enable controlled release .

Methodological Considerations

Q. What strategies mitigate toxicity while retaining bioactivity in piperazine derivatives?

  • Cyclodextrin complexation : Reduces cytotoxicity by encapsulating hydrophobic moieties (e.g., quinolyl groups), though this may lower activity .
  • PEGylation : Attaching polyethylene glycol (PEG) chains enhances solubility and reduces renal clearance without altering target engagement .
  • Isosteric replacement : Substitute the sulfonamide group with a carbamate or urea to maintain hydrogen-bonding capacity while reducing metabolic toxicity .

Q. How can computational tools guide the design of novel piperazine analogs?

  • QSAR modeling : Correlate substituent electronegativity or steric bulk with biological activity to prioritize synthetic targets .
  • Free-energy perturbation (FEP) : Predict binding affinity changes caused by methyl group repositioning on the piperazine ring .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<3), polar surface area (50–90 Ų), and P-gp substrate likelihood for CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.